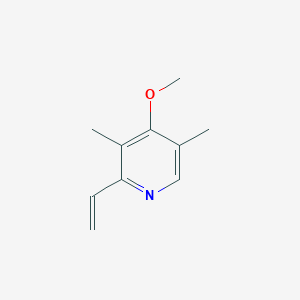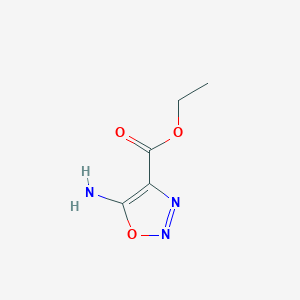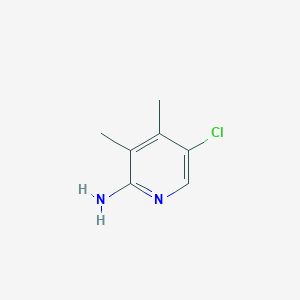
5-Chloro-3,4-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method is the reaction of 3,4-dimethylpyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the 5-position. The resulting 5-chloro-3,4-dimethylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-chloro-3,4-dimethylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like 5-azido-3,4-dimethylpyridin-2-amine or 5-thiocyanato-3,4-dimethylpyridin-2-amine.
Oxidation: Products like 5-chloro-3,4-dimethylpyridine-2-carboxaldehyde or 5-chloro-3,4-dimethylpyridine-2-carboxylic acid.
Reduction: 5-Chloro-3,4-dimethylpyridine.
Aplicaciones Científicas De Investigación
5-Chloro-3,4-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,4-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
- 5-Chloro-3,4-dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
5-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
5-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) |
Clave InChI |
SXRXXTMMOONWRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





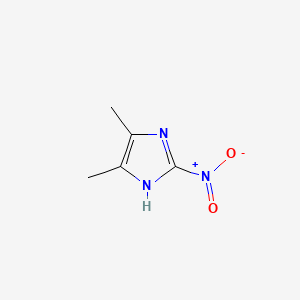
![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
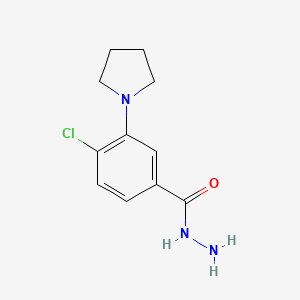

![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
